阿比特龙异丙醚

描述

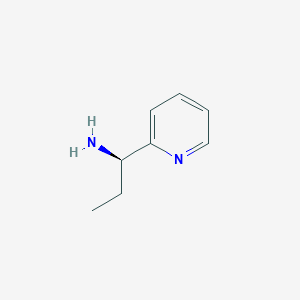

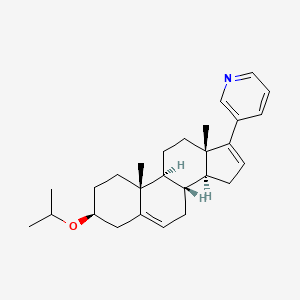

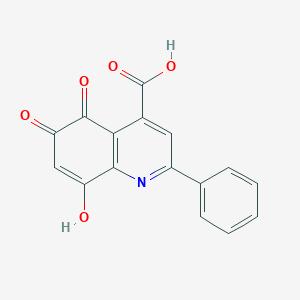

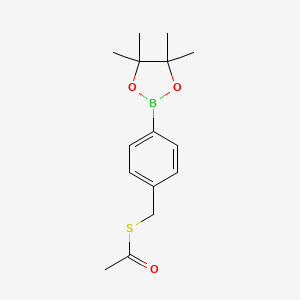

Abiraterone isopropyl ether is a steroidal compound with the molecular formula C27H37NO . It is an impurity of Abiraterone, a drug used in the treatment of prostate cancer .

Molecular Structure Analysis

The molecular structure of Abiraterone isopropyl ether is characterized by its molecular formula, C27H37NO . It is a steroidal compound, indicating a complex cyclic structure .科学研究应用

1. 分析方法开发

- 用于定量阿比特龙的 HPLC-荧光法:已开发出一种采用荧光检测的高效液相色谱 (HPLC) 方法,用于定量转移性去势抵抗性前列腺癌 (mCRPC) 患者血浆中的阿比特龙。该方法简单、灵敏、选择性,可用于常规临床实践中监测 mCRPC 患者的血浆阿比特龙浓度 (Belleville 等人,2015)。

2. 合成和标准制定

- 阿比特龙 O-β-D 葡萄糖苷酸的合成:已对阿比特龙-O- β-D- 葡萄糖苷酸(阿比特龙的 II 期代谢物)的合成进行了研究。这种合成化合物用作临床试验的参考标准,这对于毒理学测试和阿比特龙药理活性分析至关重要 (Vohra,2013)。

3. 生化机制探索

- 阿比特龙与酶相互作用的研究:已对阿比特龙的电化学行为进行了研究,特别是它与细胞色素 P450 3A4 (CYP3A4) 酶和多壁碳纳米管 (MWCNTs) 的相互作用。这项研究对于个性化医疗和提高前列腺癌患者的生活质量具有重要意义 (Aliakbarinodehi 等人,2016)。

4. 药代动力学研究

- 血浆浓度与 PSA 反应之间的关系:一项研究探讨了转移性去势抵抗性前列腺癌患者中阿比特龙血浆浓度与前列腺特异性抗原 (PSA) 反应之间的关系。研究结果表明,阿比特龙血浆浓度与 PSA 反应和无进展生存期相关 (Carton 等人,2017)。

5. 计算机模拟研究

- 阿比特龙衍生物的计算机模拟口味-毒性研究:对阿比特龙的假设衍生物进行了一项全面的计算机模拟研究,评估了它们的口味、毒性和 ADMET(吸收、分布、代谢、排泄和毒性)特性。这项研究为阿比特龙及其衍生物的结构和毒理学方面提供了基础见解,这对于药物开发和安全性评估至关重要 (Khalaf,2022)。

6. 药物递送系统

- 硫醇化阿比特龙的治疗性自组装单层:已对带有硫醇化阿比特龙 (HS-AB) 的金表面单层的设计进行了研究,以用作有效的药物递送系统。这项研究涉及合成阿比特龙的一种新类似物,并探索其在基于纳米技术的药物递送中的潜力 (Stolarczyk 等人,2018)。

作用机制

Target of Action

Abiraterone isopropyl ether primarily targets the enzyme 17α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

Abiraterone isopropyl ether acts as a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .

Biochemical Pathways

Abiraterone isopropyl ether affects the androgen synthesis pathway . It is converted to a metabolite, ∆4-abiraterone (D4A), which has structural elements identical to testosterone . This enables it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . D4A can inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .

Pharmacokinetics

In vivo, abiraterone acetate is rapidly hydrolyzed to abiraterone, which mediates its pharmacological actions . Abiraterone decreases serum testosterone and other androgens . .

Result of Action

The result of the action of Abiraterone isopropyl ether is a decrease in tumor testosterone and dihydrotestosterone levels . This leads to a decrease in the growth of prostate cancer cells, which are dependent on androgens for growth .

Action Environment

The action of Abiraterone isopropyl ether can be influenced by various environmental factors. For instance, the presence of certain enzymes can affect its conversion to its active metabolite . .

未来方向

生化分析

Biochemical Properties

Abiraterone isopropyl ether interacts with various enzymes, proteins, and other biomolecules. It is known to interfere with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 .

Cellular Effects

Abiraterone isopropyl ether has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it results in decreased tumour testosterone and dihydrotestosterone levels .

Molecular Mechanism

The molecular mechanism of action of Abiraterone isopropyl ether involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Abiraterone isopropyl ether is involved in several metabolic pathways. It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase and CYP17A1

Transport and Distribution

The transport and distribution of Abiraterone isopropyl ether within cells and tissues involve various transporters and binding proteins. Abiraterone isopropyl ether is established as a substrate of hepatic OATP1B3 .

属性

IUPAC Name |

3-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO/c1-18(2)29-21-11-13-26(3)20(16-21)7-8-22-24-10-9-23(19-6-5-15-28-17-19)27(24,4)14-12-25(22)26/h5-7,9,15,17-18,21-22,24-25H,8,10-14,16H2,1-4H3/t21-,22-,24-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORVFIKWPJXVAP-MVVRIGEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2484719-15-3 | |

| Record name | Abiraterone isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIRATERONE ISOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE9YQV761G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine](/img/structure/B3326263.png)

ammonium iodide](/img/structure/B3326269.png)

![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)

![2-[[4-Amino-6-(4-methylphenyl)-2-pteridinyl]amino]-ethanol hydrochloride](/img/structure/B3326312.png)

![2,3,9,10-Tetrahydroxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride](/img/structure/B3326324.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3S)-dithiolan-3-yl]pentanoic acid](/img/structure/B3326354.png)